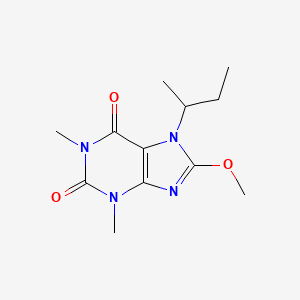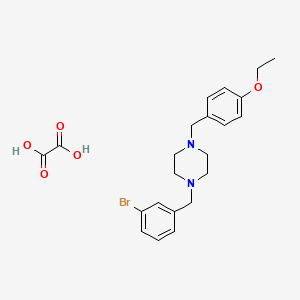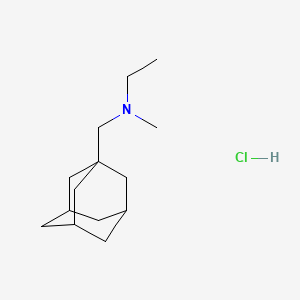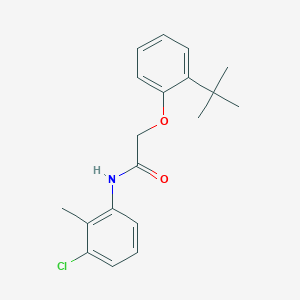
7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as BW 430C, is a purine derivative that has been extensively studied for its potential pharmacological properties. This compound has been found to exhibit various biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C is not fully understood. However, it has been proposed that the compound inhibits viral replication by interfering with the early stages of the viral life cycle. Additionally, it has been suggested that 7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C may inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. Furthermore, it has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB).
Effets Biochimiques Et Physiologiques
7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of xanthine oxidase, which is an enzyme involved in the production of uric acid. Additionally, it has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication. Furthermore, it has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C is its broad-spectrum antiviral activity. Additionally, it has been found to exhibit anticancer and anti-inflammatory activities, which make it a potentially useful compound for the treatment of various diseases. However, one of the limitations of 7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C. One direction is to investigate its potential as a therapeutic agent for the treatment of viral infections, cancer, and inflammatory diseases. Another direction is to explore its mechanism of action in more detail, particularly with respect to its antiviral and anticancer activities. Additionally, it would be interesting to investigate the structure-activity relationship of 7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C and to develop analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C involves the reaction of 8-methoxy-1,3-dimethylxanthine with sec-butylamine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C has been extensively studied for its potential pharmacological properties. It has been found to exhibit antiviral activity against various viruses, including herpes simplex virus type 1 (HSV-1), human immunodeficiency virus (HIV), and hepatitis B virus (HBV). Additionally, 7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 430C has been found to exhibit anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. Furthermore, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
7-butan-2-yl-8-methoxy-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-6-7(2)16-8-9(13-11(16)19-5)14(3)12(18)15(4)10(8)17/h7H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLYNUMMTSOBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=C(N=C1OC)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-sec-butyl-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(benzyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5233020.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)
![3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B5233035.png)
![N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5233036.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5233038.png)

![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5233052.png)

![2-[2-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone](/img/structure/B5233058.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2,2-diphenylacetamide)](/img/structure/B5233071.png)

![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5233084.png)

![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233092.png)